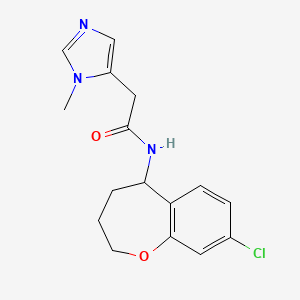![molecular formula C17H23N3O3 B7358506 3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one](/img/structure/B7358506.png)
3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one, also known as MPAQ, is a quinoxaline derivative that has been found to have various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that leads to biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one involves its ability to bind to specific proteins, leading to changes in their conformation and activity. This binding has been shown to occur through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The specific proteins that this compound binds to and the resulting changes in their activity depend on the specific scientific research application.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific scientific research application. In studies investigating this compound as a fluorescent probe for protein-ligand interactions, the compound has been shown to bind to specific proteins, leading to changes in their fluorescence properties. In studies investigating this compound as a potential anti-cancer agent, the compound has been shown to induce apoptosis in cancer cells. In studies investigating this compound as a potential anti-inflammatory agent, the compound has been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one in scientific research is its ability to bind to specific proteins, making it a useful tool for studying protein-ligand interactions. Another advantage is its potential therapeutic applications, making it a promising compound for drug development. One limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for 3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one research, including further investigation of its potential anti-cancer and anti-inflammatory properties, optimization of its synthesis method for higher yields and purity, and development of more efficient methods for incorporating this compound into drug delivery systems. Additionally, this compound could be further studied as a fluorescent probe for protein-ligand interactions, potentially leading to the discovery of new drug targets and therapeutic agents.
Conclusion
In conclusion, this compound is a quinoxaline derivative that has various scientific research applications. Its synthesis method has been optimized for high yields and purity, and its mechanism of action involves binding to specific proteins. This compound has been shown to have potential therapeutic applications as an anti-cancer and anti-inflammatory agent, and as a fluorescent probe for protein-ligand interactions. While there are limitations to working with this compound in lab experiments, its potential benefits make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of 3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one involves the reaction of 2-chloro-3-methylquinoxaline with oxalyl chloride to form 2-chloro-3-methylquinoxaline-6-carboxylic acid chloride. The acid chloride is then reacted with 3-methyl-1,2-oxazolidin-2-one to form this compound. This synthesis method has been published in various scientific journals and has been optimized for high yields and purity.
Applications De Recherche Scientifique
3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one has been found to have various scientific research applications, including as a fluorescent probe for protein-ligand interactions, a potential anti-cancer agent, and a potential anti-inflammatory agent. The compound has been studied in vitro and in vivo, showing promising results for its potential therapeutic applications.
Propriétés
IUPAC Name |
3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2)16(22)18-13-6-4-5-7-14(13)20(17)15(21)10-19(3)12-8-9-23-11-12/h4-7,12H,8-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJXLPATYHEVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2N1C(=O)CN(C)C3CCOC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-cyano-5-fluorophenyl)-2-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide](/img/structure/B7358424.png)
![2-(3-cyano-5-fluorophenyl)-2-methyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B7358432.png)
![3-[(3-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)methyl]benzonitrile](/img/structure/B7358434.png)
![2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B7358454.png)


![2-methyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B7358472.png)
![5-[2-(1-Ethylpyrazol-4-yl)acetyl]-1,3-dimethyl-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7358473.png)

![N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7358487.png)
![[1-[2-[(5-Oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperidin-2-yl]methyl azepane-1-carboxylate](/img/structure/B7358493.png)
![5-[3-Hydroxy-3-(pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7358499.png)
![N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N-methyl-7H-purin-6-amine](/img/structure/B7358519.png)
![1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7358523.png)